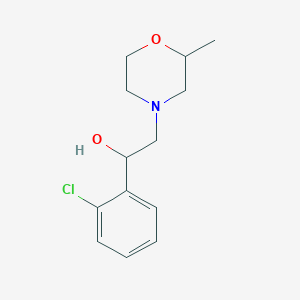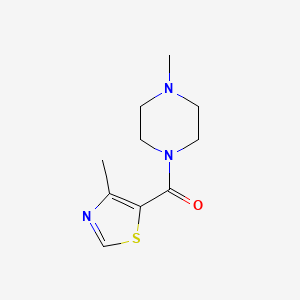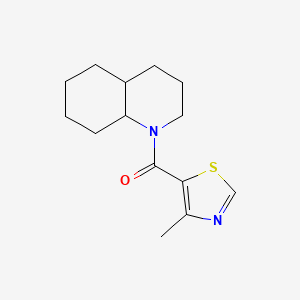![molecular formula C19H24N4O B7544614 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7544614.png)
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea, also known as PPU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. PPU belongs to the class of urea derivatives and has been shown to have various biological effects, including anti-inflammatory and anti-cancer activities.
作用機序
The mechanism of action of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and cancer, and to modulate the activity of various transcription factors and cytokines that are involved in these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. This compound has also been shown to modulate the activity of various enzymes and signaling pathways that are involved in these effects.
実験室実験の利点と制限
The advantages of using 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea in lab experiments include its high purity, high yield, and well-established synthesis method. This compound has also been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea, including:
1. Further studies on the mechanism of action of this compound to fully understand its potential therapeutic applications and potential side effects.
2. Development of novel this compound derivatives with improved efficacy and reduced toxicity.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
4. Evaluation of the potential of this compound as a combination therapy with other anti-cancer, anti-inflammatory, or neuroprotective agents.
5. Studies on the potential of this compound in other diseases, such as cardiovascular diseases and metabolic disorders.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop novel derivatives with improved efficacy and reduced toxicity.
合成法
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea can be synthesized through a multi-step process that involves the reaction of piperidine, pyridine, and phenyl isocyanate. The synthesis of this compound has been optimized to yield high purity and high yield of the final product. The chemical structure of this compound has been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anti-cancer agent. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress, indicating its potential as an anti-inflammatory agent. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation, suggesting its potential as a neuroprotective agent.
特性
IUPAC Name |
1-phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19(21-17-4-2-1-3-5-17)22-18-9-14-23(15-10-18)13-8-16-6-11-20-12-7-16/h1-7,11-12,18H,8-10,13-15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBDSBKMBBNCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)

![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)
![3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544596.png)
![N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7544604.png)
![N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7544621.png)
![4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7544635.png)
